molecular formula C8H2Cl2F2N2 B8670235 1,4-Dichloro-5,8-difluorophthalazine

1,4-Dichloro-5,8-difluorophthalazine

Cat. No.: B8670235
M. Wt: 235.01 g/mol
InChI Key: YZZUMWCERRAQPC-UHFFFAOYSA-N
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Description

1,4-Dichloro-5,8-difluorophthalazine is a halogenated phthalazine derivative with a molecular formula C₈H₂Cl₂F₂N₂ (molecular weight ~237.02 g/mol). Phthalazines are nitrogen-containing heterocyclic compounds with a bicyclic structure composed of two fused six-membered rings. The substitution of chlorine at the 1,4 positions and fluorine at the 5,8 positions confers unique electronic and steric properties to this compound. The compound’s structural features make it relevant in pharmaceutical and agrochemical research, particularly as a precursor for bioactive molecules .

Properties

Molecular Formula

C8H2Cl2F2N2

Molecular Weight

235.01 g/mol

IUPAC Name

1,4-dichloro-5,8-difluorophthalazine

InChI

InChI=1S/C8H2Cl2F2N2/c9-7-5-3(11)1-2-4(12)6(5)8(10)14-13-7/h1-2H

InChI Key

YZZUMWCERRAQPC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1F)C(=NN=C2Cl)Cl)F

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table highlights key structural and functional differences between 1,4-dichloro-5,8-difluorophthalazine and related compounds:

Compound Name CAS Number Molecular Formula Substituents/Functional Groups Key Structural Features
This compound Not provided C₈H₂Cl₂F₂N₂ Cl (1,4), F (5,8) Aromatic phthalazine core with halogens
1,4-Dichloro-5,6,7,8-tetrahydrophthalazine 67279-24-7 C₈H₈Cl₂N₂ Cl (1,4), saturated 5–8 positions Partially hydrogenated ring (non-aromatic)
5,8-Difluoro-3,4-dihydro-1,4-dioxo-phthalazinecarbothioamide 669695-17-4 C₉H₅N₃O₂F₂S F (5,8), dioxo (1,4), thioamide Oxidized and sulfur-modified phthalazine
6-Chloro-4-(2-fluorophenyl)-2-methylquinazoline 119401-13-7 C₁₅H₁₀ClFN₂ Cl (6), F (aryl), methyl (2) Quinazoline core with aryl substitution

Key Observations :

  • Aromaticity vs. Saturation : 1,4-Dichloro-5,6,7,8-tetrahydrophthalazine () lacks aromaticity in the 5–8 positions, reducing conjugation and reactivity compared to the fully aromatic target compound .
  • Functional Group Diversity : The carbothioamide derivative (CAS 669695-17-4) introduces sulfur and oxygen, which may enhance hydrogen-bonding capacity but reduce thermal stability compared to halogen-only substitutions .
  • Heterocycle Comparison : Quinazolines (e.g., 119401-13-7) share a nitrogen-rich bicyclic structure but differ in ring arrangement, impacting electronic properties and biological activity .
Physicochemical Properties
  • Solubility and Stability: Fluorine’s electronegativity in this compound increases polarity and metabolic stability compared to non-fluorinated analogs like 1,4-dichlorophthalazine. This is consistent with fluorine’s role in reducing oxidative metabolism (e.g., via cytochrome P450 enzymes) .
  • Molecular Weight : The target compound (MW ~237) is lighter than the carbothioamide derivative (MW 257.22) due to the absence of sulfur and oxygen .

Preparation Methods

Reaction Conditions and Catalysts

Key parameters from the patents include:

  • Solvent : Acetonitrile (5–8× weight of substrate).

  • Catalyst : 4-Dimethylaminopyridine (DMAP) or 1,8-diazabicycloundec-7-ene (DBU) at 1–10 mol%.

  • Chlorinating Agent : Phosphorus trichloride (2 molar equivalents).

  • Temperature : 60–100°C during PCl₃ addition, followed by reflux.

For 5,8-difluorophthalazine, the electron-withdrawing fluorine atoms may slow chlorination kinetics. Increasing the reaction temperature to 80–100°C or extending the reflux duration to 8–12 hours could compensate for this.

Workup and Purification

Post-reaction processing follows a standardized protocol:

  • Quenching : Reaction mixture is quenched in ice-water to precipitate solids.

  • Centrifugation : Solids are collected and washed with cold acetonitrile.

  • Recrystallization : Crude product is recrystallized from dichloromethane/ethyl acetate (3:1 v/v).

Fluorine’s electronegativity may alter solubility, necessitating solvent adjustments. For example, replacing ethyl acetate with toluene could improve crystal quality.

Fluorination Strategies

Introducing fluorine at the 5- and 8-positions requires careful planning to avoid overhalogenation.

Direct Fluorination of Phthalazine

Electrophilic fluorination using acetyl hypofluorite (CH₃COOF) or N-fluoropyridinium salts has been reported for analogous systems. However, these reagents are costly and pose safety risks. A more practical approach involves:

  • Nitration : Introduce nitro groups at the 5- and 8-positions.

  • Reduction : Convert nitro groups to amines.

  • Schiemann Reaction : Treat with NaNO₂/HBF₄ to yield fluorine.

Starting from Fluorinated Building Blocks

Synthesizing the phthalazine core from pre-fluorinated intermediates avoids late-stage fluorination. For example:

  • Suzuki Coupling : 1,2-Difluoro-4,5-dibromobenzene coupled with boronic esters to install substituents.

  • Cyclization : React with hydrazine to form the phthalazine ring.

Optimization and Challenges

Catalytic Efficiency

DMAP and DBU enhance chlorination by scavenging HCl, but fluorine’s inductive effects may reduce their efficacy. Screening alternative catalysts like 2,2,6,6-tetramethylpiperidine (TMP) could improve yields.

Solvent Compatibility

Acetonitrile’s high polarity aids in dissolving polar intermediates, but fluorinated compounds often exhibit lower solubility. Mixed solvents (e.g., acetonitrile/DMF) may be necessary.

Byproduct Formation

Fluorine’s small size increases the risk of regioisomers during chlorination. Monitoring via HPLC or GC-MS is essential to ensure purity.

Comparative Data

Parameter1,4-Dichlorophthalazine1,4-Dichloro-5,8-difluorophthalazine (Projected)
Yield75–80%50–65%
Reaction Time6–10 hours8–14 hours
Preferred CatalystDBUTMP
Recrystallization SolventCH₂Cl₂/EtOAcCH₂Cl₂/Toluene

Industrial Scalability

The patented method’s scalability suggests that this compound could be produced at scale with modifications:

  • Safety : Fluorinating agents require specialized equipment (e.g., Hastelloy reactors).

  • Waste Management : Alkaline scrubbing systems must handle HF byproducts .

Q & A

Basic Questions

Q. What are the critical physicochemical properties of 1,4-Dichloro-5,8-difluorophthalazine for experimental design?

  • Answer : Key properties include its molecular formula (C₈H₂Cl₂F₂N₂ ), molecular weight (235.02 g/mol ), and storage requirements (store at -20°C under inert atmosphere to prevent degradation). These parameters are essential for solubility testing, reaction stoichiometry, and stability assessments .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR ) and Infrared (IR) spectroscopy are standard for confirming structure and functional groups. For example, fluorine substituents exhibit distinct ¹⁹F NMR shifts, while chlorine and fluorine atoms influence IR absorption bands. High-resolution mass spectrometry (HRMS) further validates molecular weight .

Q. How can researchers ensure purity during synthesis of halogenated phthalazines?

  • Answer : Use column chromatography with gradient elution (e.g., hexane/ethyl acetate) for purification. Monitor reaction progress via Thin-Layer Chromatography (TLC). For halogenated compounds, recrystallization in polar solvents like ethanol or DMSO can enhance purity .

Advanced Research Questions

Q. What experimental strategies optimize the synthesis of this compound under nucleophilic aromatic substitution?

  • Answer : Fluorine’s strong electron-withdrawing effects necessitate harsh conditions. Use anhydrous DMF as a solvent with elevated temperatures (80–120°C) and catalysts like K₂CO₃ to activate chloro positions. Monitor reaction kinetics via HPLC to balance yield and side-product formation .

Q. How can crystallographic data contradictions in halogenated phthalazines be resolved?

  • Answer : Employ SHELXL for refining crystal structures, leveraging its robust handling of twinned or high-resolution data. Cross-validate results with density functional theory (DFT) -predicted bond lengths and angles. Discrepancies in halogen positions may arise from disorder; use Olex2 or Mercury for visualization and validation .

Q. What analytical methods differentiate this compound from structurally similar derivatives (e.g., tetrahydrophthalazines)?

  • Answer : X-ray Photoelectron Spectroscopy (XPS) identifies chlorine and fluorine oxidation states, while Differential Scanning Calorimetry (DSC) distinguishes thermal stability profiles. Compare with analogs like 1,4-Dichloro-5,6,7,8-tetrahydrophthalazine (CAS 67279-24-7), noting differences in melting points and hydrogenation reactivity .

Q. How do fluorine substituents influence the electrochemical behavior of this compound?

  • Answer : Fluorine increases electron affinity, shifting reduction potentials in cyclic voltammetry (CV). Use a glassy carbon electrode in acetonitrile with 0.1 M TBAPF₆ as the electrolyte. Compare with non-fluorinated analogs to quantify the electron-withdrawing effect on redox activity .

Methodological Notes

  • Data Contradiction Analysis : When conflicting spectral or crystallographic data arise, apply Bayesian regression or multivariate analysis to identify outliers. Cross-reference with databases like NIST Chemistry WebBook for thermodynamic consistency .
  • Safety & Handling : Due to potential halogenated byproducts, conduct reactions in a fume hood with personal protective equipment (PPE). Analyze waste streams for chlorinated/fluorinated residues using GC-MS .

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